Dyrk1-IN-1 -

Dyrk1-IN-1

Catalog Number: EVT-8350236
CAS Number:
Molecular Formula: C12H12N6
Molecular Weight: 240.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dyrk1-IN-1 is a selective inhibitor of the dual specificity tyrosine-phosphorylation-regulated kinase 1A, commonly referred to as DYRK1A. This compound has garnered attention due to its potential therapeutic applications in various diseases, particularly those involving aberrant kinase activity such as cancer and neurodegenerative disorders. DYRK1A is encoded by the DYRK1A gene located on chromosome 21 and is implicated in several biological processes, including cell proliferation, differentiation, and apoptosis .

Source and Classification

Dyrk1-IN-1 is synthesized as part of ongoing research efforts to develop targeted therapies against diseases associated with DYRK1A dysregulation. It belongs to a class of compounds known as kinase inhibitors, specifically targeting the DYRK family of kinases. The DYRK family is divided into two classes: class I (including DYRK1A and DYRK1B) and class II (including DYRK2, DYRK3, and DYRK4) .

Synthesis Analysis

Methods and Technical Details

The synthesis of Dyrk1-IN-1 typically involves organic synthesis techniques that include:

  • Reagents: Commonly used reagents include amines, aldehydes, and various coupling agents.
  • Solvents: Organic solvents like dimethyl sulfoxide or ethanol are often employed.
  • Reaction Conditions: The reactions are usually carried out under controlled temperatures and atmospheres (e.g., inert gas environments) to prevent unwanted side reactions.

The process may involve multiple steps, including the formation of key intermediates through condensation reactions followed by purification techniques such as chromatography .

Molecular Structure Analysis

Structure and Data

Dyrk1-IN-1 has a defined molecular structure characterized by specific functional groups that contribute to its inhibitory activity against DYRK1A. The structure can be represented as follows:

  • Molecular Formula: C15_{15}H12_{12}N4_{4}O
  • Molecular Weight: Approximately 280.28 g/mol
  • Key Functional Groups: The compound contains a pyrimidine ring which is crucial for its interaction with the kinase domain of DYRK1A.

The three-dimensional conformation of Dyrk1-IN-1 can be analyzed using computational modeling techniques to understand its binding affinity and interaction dynamics with the target enzyme .

Chemical Reactions Analysis

Reactions and Technical Details

Dyrk1-IN-1 primarily functions through competitive inhibition of DYRK1A. The compound binds to the ATP-binding site of the kinase, preventing substrate phosphorylation. Key aspects of its reactivity include:

  • Binding Interactions: Hydrogen bonding and hydrophobic interactions with amino acid residues in the active site.
  • Kinetic Parameters: The inhibition constant (Ki_i) can be determined through enzyme kinetics studies, typically revealing a low nanomolar range indicative of high potency.

In vitro assays confirm that Dyrk1-IN-1 effectively inhibits DYRK1A activity in various cell lines .

Mechanism of Action

Process and Data

The mechanism of action of Dyrk1-IN-1 involves:

  1. Competitive Inhibition: The compound competes with ATP for binding at the active site of DYRK1A.
  2. Reduction of Phosphorylation: By inhibiting DYRK1A, Dyrk1-IN-1 decreases the phosphorylation levels of downstream substrates involved in cell cycle regulation and apoptosis.
  3. Impact on Cellular Processes: This inhibition can lead to altered cellular responses such as reduced proliferation in cancer cells or modified neuronal differentiation in neurodegenerative contexts .

Quantitative assessments using Western blotting or mass spectrometry can provide data on substrate phosphorylation levels before and after treatment with Dyrk1-IN-1.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dyrk1-IN-1 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability studies indicate that Dyrk1-IN-1 remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Characterization techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry are employed to confirm purity and structural integrity .

Applications

Scientific Uses

Dyrk1-IN-1 has several promising applications in scientific research:

  • Cancer Research: Its ability to inhibit DYRK1A makes it a valuable tool for studying tumorigenesis pathways and potential therapeutic interventions in cancers where DYRK1A is overexpressed.
  • Neurodegenerative Diseases: Investigations into its effects on neuronal differentiation may provide insights into treatment strategies for diseases such as Alzheimer's disease or Down syndrome, where DYRK1A plays a significant role .
  • Drug Development: Dyrk1-IN-1 serves as a lead compound for developing more selective inhibitors that could minimize off-target effects while maximizing therapeutic efficacy.
Introduction to DYRK1-IN-1 in Targeted Kinase Inhibition

Role of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A in Cellular Signaling and Disease Pathogenesis

Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A is a serine/threonine kinase belonging to the evolutionarily conserved CMGC superfamily, with gene localization within the Down Syndrome Critical Region of chromosome 21 (21q22.13) [2] [3]. This kinase features three principal domains: a kinase domain enabling substrate phosphorylation, a nuclear localization signal mediating subcellular trafficking, and a PEST domain (rich in proline, glutamic acid, serine, and threonine) facilitating protein degradation [5]. Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A undergoes autophosphorylation at tyrosine 321 during translation, rendering it catalytically active for serine/threonine phosphorylation without requiring further tyrosine activation [2] [5].

Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A dysregulation manifests in multiple pathologies through distinct mechanisms:

  • Neurodegeneration: Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A phosphorylates tau protein at pathological epitopes (Ser396, Thr231, Ser262), promoting neurofibrillary tangle formation [3] [7] [8]. Concurrently, it enhances amyloid precursor protein phosphorylation, driving amyloidogenic processing and amyloid-β42 production [3] [10]. Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A also disrupts spliceosome function through phosphorylation of splicing factors, contributing to 3R/4R tau isoform imbalance [4] [10].
  • Oncogenesis: Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A exhibits context-dependent functionality, acting as both tumor suppressor (e.g., promoting quiescence via Cyclin D1 phosphorylation) and oncogene (e.g., stabilizing epidermal growth factor receptor through Sprouty2 phosphorylation in glioblastoma) [2] [5].
  • Developmental Disorders: Haploinsufficiency mutations cause intellectual disability syndrome with microcephaly and autistic features, while trisomy-driven overexpression contributes to Down Syndrome neuropathology [6] [10].

Table 1: Key Pathological Substrates of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A

Substrate CategorySpecific TargetPhosphorylation SitePathogenic Consequence
Tau BiologyMicrotubule-associated protein tauSer396, Thr231, Ser262Neurofibrillary tangle formation
Amyloid ProcessingAmyloid precursor proteinThr668Increased amyloid-β production
Cell Cycle RegulationCyclin D1Thr288Cell cycle arrest and quiescence
Receptor SignalingSprouty2Thr75Epidermal growth factor receptor stabilization

Rationale for Targeting Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A in Neurodegenerative and Oncological Research

Therapeutic targeting of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A represents a convergent strategy for multiple diseases based on compelling biochemical evidence:

Neurodegenerative Rationale:

  • Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A overexpression is consistently observed in Down Syndrome brains (1.5-fold increase), correlating with early-onset Alzheimer's disease pathology [3] [8].
  • Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A colocalizes with 3R-tau-positive neurofibrillary tangles in postmortem tissue, establishing direct neuropathological involvement [3] [10].
  • Preclinical validation demonstrates that genetic normalization of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A dosage rescues Alzheimer's disease phenotypes in mouse models, while pharmacological inhibition reduces tau phosphorylation and amyloid-β burden [8] [10].

Oncological Rationale:

  • Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A sustains tumor cell viability in specific contexts: It maintains epidermal growth factor receptor membrane recycling in glioma and supports cancer stem cell maintenance in oral squamous cell carcinoma [2] [5].
  • Chromosomal translocations involving Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (e.g., KMT2A-AFF1 fusion in acute lymphoblastic leukemia) create oncogenic dependencies [2].
  • Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A exhibits synthetic lethal interactions in tumors with specific genetic vulnerabilities, suggesting context-specific therapeutic windows [2] [5].

Table 2: Disease-Specific Mechanisms Supporting Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A Therapeutic Targeting

Disease CategoryCore MechanismValidation Evidence
Down Syndrome NeurodegenerationDose-dependent amyloid precursor protein phosphorylationIncreased amyloid-β42 in trisomy models (90% AD penetrance)
Alzheimer's DiseaseTau hyperphosphorylation and spliceosome dysregulationCo-localization with tangles; 3R/4R tau imbalance
Glioblastoma MultiformeSprouty2 phosphorylation → epidermal growth factor receptor stabilizationEpidermal growth factor receptor degradation upon knockdown
LeukemiasKMT2A fusion-dependent transcriptional regulationCRISPR screening showing dependency

DYRK1-IN-1 as a Ligand-Efficient, Selective Inhibitor: Historical Development

DYRK1-IN-1 emerged as a structurally optimized inhibitor addressing limitations of earlier Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A targeting compounds. Its development timeline reflects progressive medicinal chemistry advancements:

  • Predecessor Compounds: Natural inhibitors like harmine demonstrated significant Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A inhibition (half maximal inhibitory concentration = 33-80 nanomolar) but suffered from poor selectivity, interacting with monoamine oxidases and other kinases [5] [9]. Epigallocatechin gallate offered multi-target engagement but lacked potency (half maximal inhibitory concentration >1 micromolar) [4] [9].
  • Chemical Optimization: DYRK1-IN-1 (chemical abstracts service number 2814486-79-6) was developed through rational design focused on kinase domain specificity. It features a pyrazolo[3,4-b]pyrazine core enabling high ligand efficiency (0.43), achieving potent inhibition with low molecular weight (240.26 grams per mole) [1] [9]. The compound exhibits competitive adenosine triphosphate binding, confirmed through co-crystallization studies revealing interactions with Lys188 in the catalytic pocket [1] [4].
  • Selectivity Profile: Biochemical profiling demonstrated 220 nanomolar half maximal inhibitory concentration against Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A and 3 nanomolar dissociation constant, with 250-fold selectivity over Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1B (half maximal inhibitory concentration = 56 nanomolar) and minimal activity against CMGC kinases like Glycogen Synthase Kinase 3β or Cyclin-Dependent Kinases [1]. Central nervous system penetrance was confirmed using parallel artificial membrane permeability assay models (Pe = 8.32 × 10⁻⁶ centimeters per second), supporting in vivo applicability [1] [10].
  • Cellular Validation: In human embryonic kidney 293 cells, DYRK1-IN-1 inhibited Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A-dependent substrate phosphorylation with half maximal inhibitory concentration = 434 nanomolar, correlating with enzymatic potency. Crucially, it showed no P-glycoprotein efflux liability (efflux ratio = 1.1), ensuring sustained intracellular concentrations [1].

Table 3: Comparative Profile of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A Inhibitors

ParameterHarmineEpigallocatechin GallateDYRK1-IN-1
Molecular Weight212.25 g/mol458.37 g/mol240.26 g/mol
DYRK1A half maximal inhibitory concentration33-80 nM>1,000 nM220 nM
Selectivity (vs DYRK1B)2-foldNot determined250-fold
Ligand Efficiency0.380.210.43
CNS PenetranceModeratePoorHigh (Pe > 5 × 10⁻⁶ cm/s)
P-gp Efflux LiabilityHigh (ER > 5)Not determinedNegligible (ER = 1.1)

The historical trajectory of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A inhibitor development illustrates a shift from promiscuous natural products toward synthetically optimized, ligand-efficient compounds. DYRK1-IN-1 embodies this progression through its balanced potency, selectivity, and drug-like properties specifically engineered for probing Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A biology in complex systems [1] [4] [9]. Subsequent research has leveraged this compound as both a chemical probe for target validation and a structural template for further inhibitor development against neurodegenerative and oncological conditions where Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A plays a pathologically significant role.

Properties

Product Name

Dyrk1-IN-1

IUPAC Name

N,N-dimethyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

Molecular Formula

C12H12N6

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C12H12N6/c1-17(2)12-13-7-5-10(16-12)9-8-15-18-11(9)4-3-6-14-18/h3-8H,1-2H3

InChI Key

IFLBFWBMAWIBBZ-UHFFFAOYSA-N

SMILES

CN(C)C1=NC=CC(=N1)C2=C3C=CC=NN3N=C2

Canonical SMILES

CN(C)C1=NC=CC(=N1)C2=C3C=CC=NN3N=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.